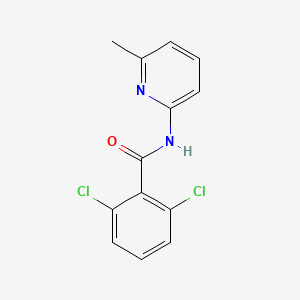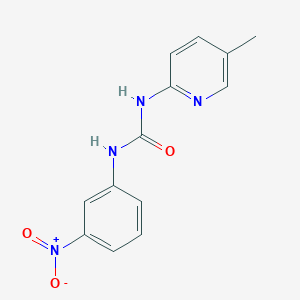![molecular formula C15H14N4O B5713812 4-{3-[(2-methylphenoxy)methyl]-1H-1,2,4-triazol-5-yl}pyridine](/img/structure/B5713812.png)
4-{3-[(2-methylphenoxy)methyl]-1H-1,2,4-triazol-5-yl}pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{3-[(2-methylphenoxy)methyl]-1H-1,2,4-triazol-5-yl}pyridine is a chemical compound that has gained considerable attention in scientific research due to its potential applications in various fields. This compound is a member of the triazole family and has been extensively studied for its biological activities and pharmacological properties.
Wirkmechanismus
The mechanism of action of 4-{3-[(2-methylphenoxy)methyl]-1H-1,2,4-triazol-5-yl}pyridine is not well understood. However, it has been suggested that the compound may act by inhibiting certain enzymes or receptors involved in various biological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-{3-[(2-methylphenoxy)methyl]-1H-1,2,4-triazol-5-yl}pyridine have been extensively studied. This compound has been shown to have a significant effect on various biochemical pathways and physiological processes. It has been shown to inhibit the growth of cancer cells, reduce blood glucose levels in diabetic animals, and improve cognitive function in animal models of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-{3-[(2-methylphenoxy)methyl]-1H-1,2,4-triazol-5-yl}pyridine in lab experiments include its high potency, selectivity, and low toxicity. However, the limitations of using this compound in lab experiments include its limited solubility in water and the need for specialized equipment and expertise for its synthesis and handling.
Zukünftige Richtungen
There are many potential future directions for research on 4-{3-[(2-methylphenoxy)methyl]-1H-1,2,4-triazol-5-yl}pyridine. Some of these include:
1. Further studies on the mechanism of action of the compound to better understand its biological activities.
2. Optimization of the synthesis method to improve the yield and purity of the compound.
3. Development of new derivatives of the compound with improved pharmacological properties.
4. Clinical trials to evaluate the safety and efficacy of the compound in humans.
5. Investigation of the potential applications of the compound in other fields such as agriculture and environmental science.
Conclusion:
In conclusion, 4-{3-[(2-methylphenoxy)methyl]-1H-1,2,4-triazol-5-yl}pyridine is a chemical compound that has shown promising results in various fields of scientific research. The compound has potential applications in the treatment of cancer, diabetes, and neurological disorders, and has been studied for its antimicrobial, antifungal, and anti-inflammatory properties. Further research is needed to fully understand the mechanism of action of the compound and to develop new derivatives with improved pharmacological properties.
Synthesemethoden
The synthesis of 4-{3-[(2-methylphenoxy)methyl]-1H-1,2,4-triazol-5-yl}pyridine involves the reaction of 2-methylphenol with 1-chloromethyl-3,5-dimethyl-1H-pyrazole in the presence of a base such as sodium hydroxide. The resulting intermediate is then reacted with 3-bromomethyl-5-chloropyridine in the presence of a catalyst to yield the final product. The synthesis method has been optimized to obtain a high yield of the compound with high purity.
Wissenschaftliche Forschungsanwendungen
4-{3-[(2-methylphenoxy)methyl]-1H-1,2,4-triazol-5-yl}pyridine has been extensively studied for its potential applications in various fields of scientific research. This compound has shown promising results in the treatment of cancer, diabetes, and neurological disorders. It has also been studied for its antimicrobial, antifungal, and anti-inflammatory properties.
Eigenschaften
IUPAC Name |
4-[5-[(2-methylphenoxy)methyl]-1H-1,2,4-triazol-3-yl]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O/c1-11-4-2-3-5-13(11)20-10-14-17-15(19-18-14)12-6-8-16-9-7-12/h2-9H,10H2,1H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STFRTDWKFGEPGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC2=NC(=NN2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[5-[(2-methylphenoxy)methyl]-1H-1,2,4-triazol-3-yl]pyridine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(3,5-dimethoxyphenyl)-5-[(4-fluorobenzyl)thio]-4H-1,2,4-triazole](/img/structure/B5713734.png)
![1-[4-(2-chloro-4-nitrophenoxy)benzoyl]pyrrolidine](/img/structure/B5713738.png)
![dimethyl 5-[(3-cyclopentylpropanoyl)amino]isophthalate](/img/structure/B5713742.png)
![2-(2-thienyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5713745.png)
amino]methyl}phenyl)acetamide](/img/structure/B5713757.png)
![N-methyl-N'-[2-(1-piperidinylcarbonyl)phenyl]urea](/img/structure/B5713760.png)

![N-cyclopentyl-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B5713766.png)

![4-methyl-2-[3-(trifluoromethyl)phenyl]-1(2H)-phthalazinone](/img/structure/B5713781.png)

![N-(4-cyanophenyl)-2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5713817.png)
![1-[2-(benzylamino)-2-oxoethyl]-4-piperidinecarboxamide](/img/structure/B5713823.png)
